2,2,4-Trimethylpiperidin-4-ol
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Overview
Description
2,2,4-Trimethylpiperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpiperidin-4-ol can be achieved through various methods. One common approach involves the reduction of 2,2,4-trimethylpiperidin-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthesis process to ensure high yield and purity. This includes selecting appropriate catalysts, solvents, and reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in THF.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4-Trimethylpiperidin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethylpiperidin-4-ol: Another piperidine derivative with similar structural features but different substitution patterns.
1,2,5-Trimethylpiperidin-4-ol: A compound with a different substitution pattern on the piperidine ring.
Uniqueness
2,2,4-Trimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2,2,4-trimethylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-7(2)6-8(3,10)4-5-9-7/h9-10H,4-6H2,1-3H3 |
InChI Key |
APCBACVKSPFVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)(C)O)C |
Origin of Product |
United States |
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